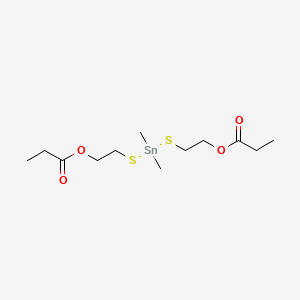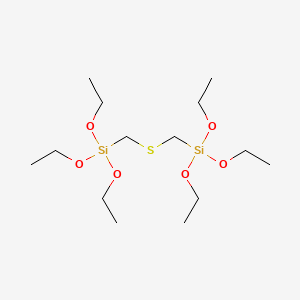
Sulfide, bis(triethoxysilylmethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, bis(triethoxysilylmethyl): is an organosilicon compound with the molecular formula C14H34O6SSi2. This compound is characterized by the presence of two triethoxysilylmethyl groups connected by a sulfide linkage. It is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(triethoxysilylmethyl) typically involves the reaction of triethoxysilylmethyl chloride with a sulfide source. One common method involves the use of sodium sulfide or potassium sulfide as the sulfide source. The reaction is carried out in an organic solvent such as toluene or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of sulfide, bis(triethoxysilylmethyl) is scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of phase transfer catalysts can enhance the reaction rate and efficiency. The final product is typically purified using distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Sulfide, bis(triethoxysilylmethyl) can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding thiol or disulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The triethoxysilylmethyl groups can undergo substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures (25-50°C).
Reduction: Lithium aluminum hydride, sodium borohydride, low temperatures (-78°C to 0°C).
Substitution: Amines, alcohols, mild temperatures (25-50°C), organic solvents (toluene, tetrahydrofuran).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Functionalized derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Sulfide, bis(triethoxysilylmethyl) is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between inorganic fillers and organic polymers .
Biology: In biological research, this compound is used as a cross-linking agent to study protein-protein interactions. It can also be used to modify the surface of biomaterials to enhance their biocompatibility .
Medicine: Its ability to form stable bonds with various functional groups makes it a valuable tool in the design of targeted drug delivery vehicles .
Industry: In the industrial sector, this compound is used in the production of silicone rubber and other elastomers. It is also employed as a surface modifier for glass and ceramics to improve their mechanical properties .
Mechanism of Action
The mechanism of action of sulfide, bis(triethoxysilylmethyl) involves the formation of stable covalent bonds with various functional groups. The triethoxysilylmethyl groups can undergo hydrolysis to form silanol groups, which can then react with other silanol groups to form siloxane bonds. This cross-linking ability is crucial in its applications as a coupling agent and surface modifier .
Comparison with Similar Compounds
Sulfide, bis(trimethylsilylmethyl): This compound has similar applications but differs in the size and reactivity of the silyl groups.
Sulfide, bis(triethoxysilylpropyl): This compound has a longer alkyl chain, which can affect its reactivity and solubility.
Sulfide, bis(triethoxysilylphenyl): The presence of a phenyl group can introduce aromatic characteristics and influence the compound’s chemical behavior.
Uniqueness: Sulfide, bis(triethoxysilylmethyl) is unique due to its specific combination of triethoxysilylmethyl groups and sulfide linkage. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
60764-85-4 |
|---|---|
Molecular Formula |
C14H34O6SSi2 |
Molecular Weight |
386.65 g/mol |
IUPAC Name |
triethoxy(triethoxysilylmethylsulfanylmethyl)silane |
InChI |
InChI=1S/C14H34O6SSi2/c1-7-15-22(16-8-2,17-9-3)13-21-14-23(18-10-4,19-11-5)20-12-6/h7-14H2,1-6H3 |
InChI Key |
QKMOHFJWHPXPHS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CSC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


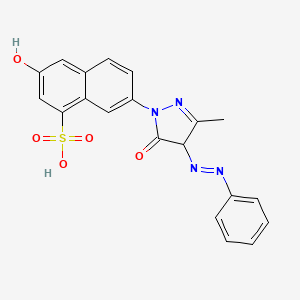
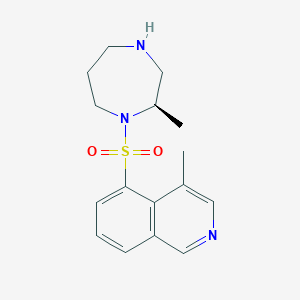
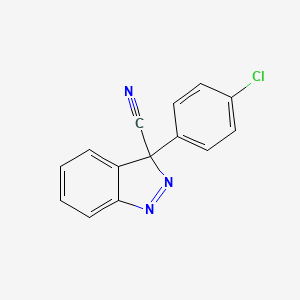

![6-Bromo-2,2-spirocyclobutane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13794946.png)
![2-[4-(Propan-2-yl)piperazin-1-yl]propanenitrile](/img/structure/B13794947.png)
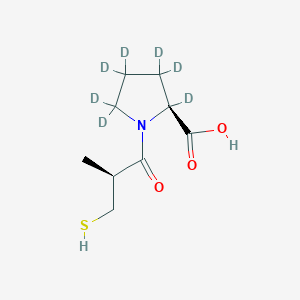
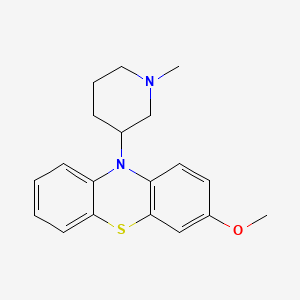
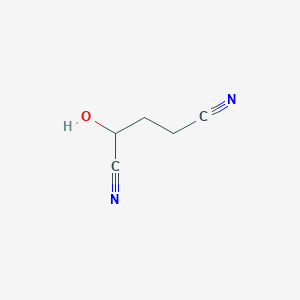
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
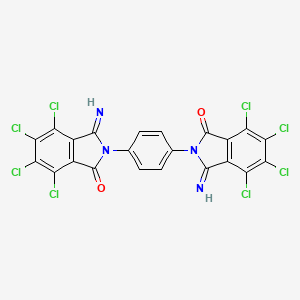
![3,4,7-Triazabicyclo[4.3.1]deca-1(10),2,4,6,8-pentaene](/img/structure/B13794983.png)
![(5Z)-5-[[(3E)-2-chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexen-1-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13794992.png)
